Tenuifoliose D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

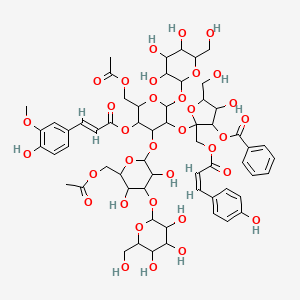

Molecular Formula |

C60H74O34 |

|---|---|

Molecular Weight |

1339.2 g/mol |

IUPAC Name |

[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate |

InChI |

InChI=1S/C60H74O34/c1-26(64)81-23-37-43(72)51(89-56-47(76)45(74)41(70)34(20-61)84-56)49(78)58(86-37)90-52-50(88-40(69)18-13-29-11-16-32(67)33(19-29)80-3)38(24-82-27(2)65)87-59(92-57-48(77)46(75)42(71)35(21-62)85-57)53(52)94-60(25-83-39(68)17-12-28-9-14-31(66)15-10-28)54(44(73)36(22-63)93-60)91-55(79)30-7-5-4-6-8-30/h4-19,34-38,41-54,56-59,61-63,66-67,70-78H,20-25H2,1-3H3/b17-12-,18-13+ |

InChI Key |

MKMZAMAFLVJEHY-BQWARBPISA-N |

Isomeric SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3(C(C(C(O3)CO)O)OC(=O)C4=CC=CC=C4)COC(=O)/C=C\C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)COC(=O)C)OC(=O)/C=C/C7=CC(=C(C=C7)O)OC)O)OC8C(C(C(C(O8)CO)O)O)O)O |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3(C(C(C(O3)CO)O)OC(=O)C4=CC=CC=C4)COC(=O)C=CC5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)COC(=O)C)OC(=O)C=CC7=CC(=C(C=C7)O)OC)O)OC8C(C(C(C(O8)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Neuroprotective Potential of Tenuifoliside D: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms and Therapeutic Promise of a Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Tenuifoliside D, a saponin (B1150181) derived from the root of Polygala tenuifolia, has emerged as a promising natural compound with significant neuroprotective properties. Traditionally used in Chinese medicine for cognitive ailments, modern research is now elucidating the molecular mechanisms that underpin its therapeutic potential in the context of neurodegenerative diseases. This technical guide provides a comprehensive overview of the core scientific findings related to Tenuifoliside D, with a focus on its mechanisms of action, experimental validation, and the signaling pathways it modulates.

Core Neuroprotective Mechanisms

Tenuifoliside D exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, neuroinflammation, and apoptosis. These pathological processes are central to the onset and progression of a range of neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key contributor to neuronal damage. Tenuifoliside D has been shown to bolster the cellular antioxidant response by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH).

Modulation of Neuroinflammation

Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes to a neurotoxic environment that exacerbates neuronal injury. Tenuifoliside D demonstrates potent anti-inflammatory effects by inhibiting the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This inhibition leads to a downstream reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons in neurodegenerative diseases. Tenuifoliside D has been observed to interfere with apoptotic cascades through the modulation of the PI3K/Akt signaling pathway. Activation of this pathway promotes cell survival and inhibits the activity of pro-apoptotic proteins.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the neuroprotective efficacy of Tenuifoliside D and related compounds from Polygala tenuifolia.

Table 1: In Vitro Neuroprotective Effects of Tenuifoliside A (TFSA)

| Cell Line | Insult | TFSA Concentration | Outcome Measure | Result | Reference |

| C6 glioma cells | - | Not specified | Phospho-ERK levels | Increased | [2] |

| C6 glioma cells | - | Not specified | Phospho-Akt levels | Increased | [2] |

| C6 glioma cells | - | Not specified | BDNF release | Enhanced | [2] |

| PC12 cells | - | Not specified | Neurite outgrowth | Increased percentage of neurite-bearing cells and neurite extension | [3] |

| PC12 cells | - | Not specified | GAP-43 expression | Increased | [3] |

| PC12 cells | - | Not specified | Phospho-ERK levels | Enhanced | [3] |

| PC12 cells | - | Not specified | Phospho-Akt levels | Enhanced | [3] |

| PC12 cells | - | Not specified | Phospho-CREB levels | Promoted | [3] |

Table 2: Anti-inflammatory Effects of Tenuifoliside A

| Cell Line | Stimulus | Tenuifoliside A Concentration | Cytokine/Mediator | Inhibition | Reference |

| Murine peritoneal macrophages | LPS | Not specified | Nitric Oxide (NO) | Inhibited | [1] |

| Murine peritoneal macrophages | LPS | Not specified | iNOS | Inhibited | [1] |

| Murine peritoneal macrophages | LPS | Not specified | PGE2 | Inhibited | [1] |

| Murine peritoneal macrophages | LPS | Not specified | COX-2 | Inhibited | [1] |

| Murine peritoneal macrophages | LPS | Not specified | TNF-α | Suppressed | [1] |

| Murine peritoneal macrophages | LPS | Not specified | IL-1β | Suppressed | [1] |

Table 3: In Vivo Effects of Aerial Parts of Polygala tenuifolia (APT) Extract in Scopolamine-Induced Memory Impairment in Mice

| Treatment Group | Dose | SOD Activity (U/mg protein) | MDA Level (nmol/mg protein) | GSH Level (µmol/g protein) | Reference |

| Control | - | 58.23 ± 4.12 | 2.14 ± 0.18 | Not specified | [4] |

| Scopolamine | 1 mg/kg | 25.14 ± 2.31 | 5.87 ± 0.43 | Not specified | [4] |

| APT | 25 mg/kg | 33.89 ± 3.01 | 4.12 ± 0.32 | Not specified | [4] |

| APT | 50 mg/kg | 42.16 ± 3.54 | 3.28 ± 0.29 | Not specified | [4] |

| APT | 100 mg/kg | 56.78 ± 4.87 | 2.54 ± 0.21 | Not specified | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of the neuroprotective effects of Tenuifoliside D.

Cell Viability Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/mL and incubate for 24 hours.

-

Treat the cells with various concentrations of Tenuifoliside D and/or a neurotoxic agent for the desired duration.

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.[6] Cell viability is expressed as a percentage of the control group.

-

b) Lactate (B86563) Dehydrogenase (LDH) Assay

-

Principle: This assay quantifies the amount of LDH released from damaged cells into the culture medium, which serves as an indicator of cytotoxicity and loss of membrane integrity.

-

Protocol:

-

Culture and treat cells as described for the MTT assay.

-

After the treatment period, carefully collect the cell culture supernatant.

-

Transfer 50 µL of the supernatant to a new 96-well plate.[7]

-

Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD+) to each well.[7]

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Add 50 µL of stop solution to each well.[7]

-

Measure the absorbance at 490 nm using a microplate reader.[7] The amount of LDH released is proportional to the number of damaged cells.

-

Oxidative Stress Biomarker Assays

a) Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Protocol:

-

Plate and treat cells as previously described.

-

Wash the cells with warm PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[8]

-

b) Malondialdehyde (MDA) Assay (TBARS Assay)

-

Principle: MDA is a major product of lipid peroxidation and is used as a marker of oxidative damage. The thiobarbituric acid reactive substances (TBARS) assay is a common method to measure MDA levels.

-

Protocol:

-

Prepare cell or tissue homogenates.

-

Mix 100 µL of the sample with 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Add 200 µL of the supernatant to 200 µL of 0.67% thiobarbituric acid (TBA).

-

Boil the mixture for 10 minutes and then cool on ice.

-

Measure the absorbance of the resulting pink-colored solution at 532 nm.[9] MDA concentration is calculated using a standard curve.

-

c) Superoxide Dismutase (SOD) Activity Assay

-

Principle: This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals. The assay often utilizes a system that generates superoxide radicals, and the inhibition of a subsequent colorimetric reaction by the sample is proportional to the SOD activity.

-

Protocol:

-

Prepare cell or tissue lysates.

-

Use a commercial SOD assay kit following the manufacturer's instructions. A common method involves the use of a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to produce a water-soluble formazan dye.[10][11]

-

The inhibition of the formazan dye formation by the sample is measured spectrophotometrically at 450 nm.[12]

-

SOD activity is calculated as the percentage of inhibition of the colorimetric reaction.

-

d) Glutathione (GSH) Assay

-

Principle: This assay measures the level of reduced glutathione (GSH), a major intracellular antioxidant. The assay is often based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically.

-

Protocol:

-

Prepare protein-free cell or tissue extracts.

-

Add 100 µL of the sample to a 96-well plate.

-

Add 100 µL of DTNB solution.

-

Add 100 µL of glutathione reductase.

-

Initiate the reaction by adding 100 µL of NADPH.

-

Measure the absorbance at 412 nm at several time points to determine the rate of TNB formation.[13] GSH concentration is determined from a standard curve.

-

Anti-inflammatory Assays

a) Measurement of Pro-inflammatory Cytokines (ELISA)

-

Principle: Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or tissue homogenates.

-

Protocol:

-

Collect cell culture supernatants or prepare tissue homogenates from treated and control groups.

-

Use commercially available ELISA kits for the specific cytokines of interest.

-

Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase), and finally adding a substrate to produce a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations based on a standard curve.

-

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

-

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

-

Protocol:

-

Harvest and wash cells after treatment.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.[14]

-

Incubate for 15 minutes at room temperature in the dark.[15]

-

Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.

-

Western Blotting for Signaling Pathway Analysis

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, including the phosphorylated (activated) forms of signaling proteins such as Akt and ERK.

-

Protocol:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Nrf2, NF-κB p65) overnight at 4°C.[16]

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Tenuifoliside D and a typical experimental workflow for its evaluation.

Caption: Tenuifoliside D Signaling Pathways.

Caption: Experimental Workflow for Tenuifoliside D.

Conclusion and Future Directions

Tenuifoliside D represents a compelling candidate for the development of novel neuroprotective therapies. Its ability to concurrently target oxidative stress, neuroinflammation, and apoptosis through the modulation of key signaling pathways like Nrf2/HO-1, NF-κB, and PI3K/Akt highlights its potential for a holistic therapeutic approach. The data presented in this guide underscore the significant neuroprotective effects of this natural compound in preclinical models.

Future research should focus on further elucidating the intricate molecular interactions of Tenuifoliside D, including the identification of its direct binding partners. Comprehensive pharmacokinetic and pharmacodynamic studies are essential to optimize its delivery and efficacy in vivo. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients with neurodegenerative diseases. This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding and application of Tenuifoliside D in the pursuit of effective treatments for these debilitating conditions.

References

- 1. nwlifescience.com [nwlifescience.com]

- 2. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Neuroprotective effects of the aerial parts of Polygala tenuifolia Willd extract on scopolamine-induced learning and memory impairments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nwlifescience.com [nwlifescience.com]

- 10. assaygenie.com [assaygenie.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. raybiotech.com [raybiotech.com]

- 13. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Tenuifoliside D and Cognitive Enhancement: A Review of the Scientific Landscape

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of natural compounds for cognitive enhancement is a burgeoning field in neuroscience and drug development. Among the various phytochemicals, those derived from the root of Polygala tenuifolia have garnered significant interest for their traditional use in treating cognitive ailments. This technical guide delves into the scientific literature concerning Tenuifoliside D and its potential role in cognitive enhancement. However, a comprehensive search of the current scientific landscape reveals a notable absence of specific research on Tenuifoliside D. The available body of work predominantly focuses on other active constituents of Polygala tenuifolia, namely Tenuifoliside A and Tenuifolin.

This guide, therefore, pivots to a detailed examination of the existing research on these related compounds to provide a foundational understanding that may inform future investigations into Tenuifoliside D. We will present a thorough overview of the quantitative data from preclinical studies, detailed experimental protocols, and the elucidated signaling pathways associated with the neuroprotective and cognitive-enhancing effects of Tenuifoliside A and Tenuifolin.

Introduction

Polygala tenuifolia, a traditional Chinese medicine also known as Yuan Zhi, has been utilized for centuries to address various central nervous system disorders, including dementia and neurasthenia.[1] Phytochemical analyses have identified several active compounds, including saponins, xanthones, and oligosaccharide esters, as potential contributors to its therapeutic effects.[2] This guide will focus on the oligosaccharide esters, specifically the tenuifolisides, and their reported impact on cognitive function. While the primary topic of interest is Tenuifoliside D, the current lack of specific data necessitates a focus on its structural analogs, Tenuifoliside A and Tenuifolin, to provide a relevant and data-driven overview.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key preclinical studies on compounds isolated from Polygala tenuifolia.

Table 1: Effects of Tenuifoliside A on Neuronal Cells

| Compound | Cell Line | Concentration | Outcome | Reference |

| Tenuifoliside A | C6 glioma cells | Not specified | Increased phosphorylation of ERK and Akt | [3] |

| Tenuifoliside A | PC12 cells | Not specified | Promoted neurite outgrowth | [4] |

| Tenuifoliside A | PC12 cells | Not specified | Increased phosphorylation of CREB | [4] |

Table 2: Effects of Tenuifolin on Cognitive Function in Animal Models

| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |

| Tenuifolin | APP/PS1 transgenic mice | Not specified | Not specified | Mitigated cognitive impairments | |

| Tenuifolin | d-galactose combined with Aβ1-42-induced mice | Not specified | Not specified | Prevented memory impairment |

Experimental Protocols

A critical component of scientific inquiry is the reproducibility of experimental findings. This section details the methodologies employed in the cited studies.

In Vitro Studies with Tenuifoliside A

-

Cell Culture and Treatment:

-

C6 Glioma Cells: Rat C6 glioma cells were cultured and exposed to Tenuifoliside A (TFSA). To investigate the signaling pathways, cells were pre-treated with specific inhibitors such as U0126 (ERK inhibitor), LY294002 (PI3K inhibitor), and K252a (TrkB antagonist) before TFSA treatment.

-

PC12 Cells: PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, were used to study neurite outgrowth. Cells were treated with TFSA, and neurite formation was observed and quantified.

-

-

Biochemical Assays:

-

Western Blotting: The expression and phosphorylation levels of key proteins in the ERK and PI3K signaling pathways (e.g., ERK, Akt, CREB) were determined using Western blot analysis.

-

In Vivo Studies with Tenuifolin

-

Animal Models:

-

APP/PS1 Transgenic Mice: These mice are a commonly used model for Alzheimer's disease as they develop amyloid plaques and cognitive deficits.

-

d-galactose and Aβ1-42 Induced Mice: This model mimics Alzheimer's disease-like pathologies, including cognitive impairment.

-

-

Behavioral Tests:

-

Cognitive function in animal models was assessed using standard behavioral tests, although the specific tests used were not detailed in the abstracts.

-

-

Molecular and Cellular Analysis:

-

The studies on Tenuifolin investigated its effects on synaptic protein expression, m-calpain expression, oxidative stress, and ferroptosis in brain tissue.

-

Signaling Pathways in Cognitive Enhancement

The neuroprotective and cognitive-enhancing effects of the active compounds in Polygala tenuifolia are attributed to their modulation of several key signaling pathways.

BDNF/TrkB-ERK/PI3K-CREB Signaling Pathway

Research on Tenuifoliside A in C6 glioma cells suggests its neuroprotective effects are mediated through the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway. TFSA was found to increase the release of BDNF, which in turn activates its receptor, TrkB. This activation leads to the downstream phosphorylation and activation of two major signaling cascades: the Extracellular signal-regulated kinase (ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Both of these pathways converge on the phosphorylation of the Cyclic AMP-responsive element-binding protein (CREB), a transcription factor crucial for neuronal survival, plasticity, and memory formation.

PI3K/AKT and MEK/ERK/CREB Signaling in Neurite Outgrowth

A study on PC12 cells further elucidated the role of these pathways in the context of neurite outgrowth, a crucial process in neuronal development and repair. Tenuifoliside A was shown to promote neurite outgrowth through the activation of both the PI3K/Akt and the MEK/ERK pathways, which subsequently lead to the phosphorylation of CREB. This indicates a direct role of TFSA in promoting neuronal differentiation and plasticity.

Conclusion and Future Directions

While the initial aim was to provide a comprehensive guide on Tenuifoliside D and its role in cognitive enhancement, the current body of scientific literature is devoid of specific studies on this compound. However, the research on related compounds, particularly Tenuifoliside A and Tenuifolin, offers valuable insights into the potential mechanisms through which tenuifolisides may exert their neuroprotective and cognitive-enhancing effects. The activation of the BDNF/TrkB-ERK/PI3K-CREB signaling pathway appears to be a central mechanism.

The absence of data on Tenuifoliside D represents a significant knowledge gap and a promising area for future research. We recommend the following avenues for investigation:

-

Isolation and Characterization of Tenuifoliside D: The first step is to isolate and chemically characterize Tenuifoliside D from Polygala tenuifolia.

-

In Vitro Neuroprotection and Neurite Outgrowth Assays: The effects of Tenuifoliside D should be evaluated in neuronal cell lines to determine its neuroprotective and neurogenic potential.

-

In Vivo Cognitive Enhancement Studies: Preclinical studies using animal models of cognitive impairment are necessary to assess the efficacy of Tenuifoliside D in improving learning and memory.

-

Mechanistic Studies: Elucidating the specific signaling pathways modulated by Tenuifoliside D will be crucial for understanding its mode of action.

By systematically addressing these research questions, the scientific community can determine whether Tenuifoliside D holds similar or even superior therapeutic potential compared to its better-studied analogs. This will be a critical step in unlocking the full therapeutic promise of the phytochemicals derived from Polygala tenuifolia.

References

- 1. Active constituent of Polygala tenuifolia attenuates cognitive deficits by rescuing hippocampal neurogenesis in APP/PS1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia [frontiersin.org]

- 3. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

Tenuifoliside D: A Technical Overview of its Physicochemical Properties and Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenuifoliside D, a natural compound isolated from the roots of Polygala tenuifolia, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of Tenuifoliside D, focusing on its fundamental physicochemical properties, and delves into the experimental methodologies used to elucidate its biological activities. Particular attention is given to its neuroprotective and anti-inflammatory effects, with a detailed exploration of the underlying signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating key technical data and experimental protocols.

Physicochemical Properties

Tenuifoliside D is a glycoside characterized by a specific chemical structure that dictates its biological activity. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 139726-38-8 | [1][2] |

| Molecular Formula | C₁₈H₂₄O₉ | [1] |

| Molecular Weight | 384.4 g/mol | [1][2] |

| IUPAC Name | [(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |

Biological Activities and Signaling Pathways

Tenuifoliside D exhibits promising neuroprotective and anti-inflammatory properties. These effects are primarily attributed to its modulation of key cellular signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti-inflammatory Effects

Tenuifoliside D has been shown to suppress inflammatory responses. This is achieved by inhibiting the production of pro-inflammatory mediators. The underlying mechanism involves the downregulation of the NF-κB and MAPK signaling pathways.

A closely related compound, Tenuifoliside A, has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), prostaglandin (B15479496) E2 (PGE2), and cyclooxygenase-2 (COX-2) in macrophages. Furthermore, it suppresses the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). This inhibition is mediated through the suppression of the phosphorylation and degradation of the inhibitor kappa B (IκB)-α, which in turn prevents the nuclear translocation of the NF-κB p65 subunit. Additionally, Tenuifoliside A has been observed to decrease the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway.

Neuroprotective Effects

The neuroprotective properties of Tenuifoliside D and its analogs are also a significant area of research. For instance, Tenuifoliside A has been shown to promote the viability of C6 glioma cells. This effect is mediated through the activation of the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway, which subsequently activates the ERK and PI3K/Akt pathways. This cascade leads to the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal survival and plasticity.

Experimental Protocols

This section outlines the general methodologies employed in the investigation of Tenuifoliside D's biological activities.

Extraction and Isolation of Tenuifoliside D from Polygala tenuifolia

A general procedure for the extraction of related compounds from Polygala tenuifolia roots involves the following steps:

-

Extraction: The dried and powdered roots of Polygala tenuifolia are extracted with a solvent, typically 50-80% ethanol, using methods such as heating under reflux. This process is usually repeated multiple times to ensure maximum yield.

-

Concentration: The combined ethanolic extracts are filtered and then concentrated under reduced pressure to obtain a crude extract.

-

Hydrolysis (if necessary for related compounds): For the isolation of certain derivatives, the concentrated extract may be subjected to alkaline hydrolysis.

-

Purification: The crude extract or hydrolyzed solution is then subjected to various chromatographic techniques for purification. These may include column chromatography on silica (B1680970) gel or other stationary phases, followed by recrystallization to yield the purified compound.

In Vitro Anti-inflammatory Assays

Cell Culture:

-

Macrophage cell lines, such as RAW 264.7, or primary murine peritoneal macrophages are commonly used.

Induction of Inflammation:

-

Cells are typically stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Prostaglandin E2 (PGE2) and Cytokine Levels: The levels of PGE2, TNF-α, and IL-1β in the culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Western Blot Analysis for Signaling Pathway Proteins

Protein Extraction and Quantification:

-

Cells are lysed using a RIPA buffer supplemented with protease and phosphatase inhibitors.

-

The total protein concentration in the lysates is determined using a BCA protein assay.

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting:

-

The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-JNK, JNK, β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Tenuifoliside D is a promising natural product with well-documented anti-inflammatory and neuroprotective properties. Its mechanisms of action, primarily through the modulation of the NF-κB and MAPK signaling pathways, make it a compelling candidate for further investigation in the context of inflammatory and neurodegenerative diseases. The experimental protocols outlined in this guide provide a foundational framework for researchers to explore the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacological profile and to translate these preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for Tenuifoliside D in PC12 Cell Line Experiments

Disclaimer: Scientific literature extensively documents the effects of Tenuifoliside A and Tenuifolin, compounds closely related to Tenuifoliside D, in PC12 cells. As specific data for Tenuifoliside D is limited, the following protocols and data are based on studies of these analogues. Researchers should use this information as a starting point and perform dose-response experiments to optimize conditions for Tenuifoliside D.

Introduction

Tenuifoliside D is a saponin (B1150181) isolated from the root of Polygala tenuifolia, a plant with a long history in traditional medicine for its cognitive-enhancing and neuroprotective properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the effects of Tenuifoliside D in the PC12 cell line, a widely used model for neuronal studies. The protocols outlined below are based on established methodologies for similar compounds and are intended to serve as a comprehensive guide for studying the neuroprotective, anti-apoptotic, and neurite outgrowth-promoting activities of Tenuifoliside D.

The PC12 cell line, derived from a pheochromocytoma of the rat adrenal medulla, is an excellent model for neurobiological and neurochemical research. Upon stimulation with nerve growth factor (NGF), these cells differentiate into sympathetic-like neurons, making them suitable for studying neuronal differentiation, neuroprotection, and the underlying signaling pathways.

Data Presentation

The following tables summarize quantitative data from studies on Tenuifoliside A and Tenuifolin in PC12 cells, which can be used as a reference for designing experiments with Tenuifoliside D.

Table 1: Recommended Concentration Ranges for Tenuifoliside Analogues and Inducers/Inhibitors in PC12 Cell Experiments

| Compound/Agent | Application | Recommended Concentration Range | Incubation Time | Reference |

| Tenuifoliside A | Neurite Outgrowth | 10 µM | 24 - 48 hours | [1] |

| Tenuifolin | Neuroprotection against Corticosterone | 1 - 50 µM | 12 hours (pretreatment) | [2][3] |

| Nerve Growth Factor (NGF) | Neurite Outgrowth (Positive Control) | 50 - 100 ng/mL | 24 - 72 hours | [1] |

| Corticosterone | Induction of Cytotoxicity | 500 - 1000 µM | 12 - 24 hours | [2] |

| Hydrogen Peroxide (H₂O₂) | Induction of Oxidative Stress | 100 - 500 µM | 24 hours | |

| 6-hydroxydopamine (6-OHDA) | Induction of Oxidative Stress | 75 - 250 µM | 24 hours | |

| Amyloid-beta 25-35 (Aβ₂₅₋₃₅) | Induction of Neurotoxicity | 1 - 10 µM | 24 hours | |

| LY294002 | PI3K Inhibitor | 10 µM | 1 hour (pretreatment) | |

| PD98059 | MEK/ERK Inhibitor | 10 µM | 1 hour (pretreatment) |

Table 2: Summary of Expected Quantitative Outcomes for Tenuifoliside Analogues in PC12 Cell Assays

| Assay | Treatment | Expected Outcome | Reference |

| Neurite Outgrowth Assay | 10 µM Tenuifoliside A for 24h | ~25% increase in neurite-bearing cells | |

| Cell Viability (CCK-8) | Pre-treatment with 1, 10, 50 µM Tenuifolin for 12h, then 750 µM Corticosterone for 12h | Increase in cell viability to ~47%, ~53%, and ~61% respectively | |

| Western Blot (p-Akt/Akt) | Tenuifoliside A treatment | Increased ratio of phosphorylated Akt to total Akt | |

| Western Blot (p-ERK/ERK) | Tenuifoliside A treatment | Increased ratio of phosphorylated ERK to total ERK | |

| Western Blot (Nrf2/HO-1) | Neuroprotective compounds | Increased expression of Nrf2 and HO-1 |

Experimental Protocols

PC12 Cell Culture and Maintenance

Materials:

-

PC12 cell line (ATCC CRL-1721)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution (100x)

-

Collagen Type IV-coated culture flasks and plates

-

Trypsin-EDTA (0.25%)

-

Phosphate Buffered Saline (PBS)

Protocol:

-

Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

For subculturing, aspirate the old medium and wash the cells with PBS.

-

Add Trypsin-EDTA and incubate for 2-3 minutes until cells detach.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and plate onto new collagen-coated flasks at a split ratio of 1:3 to 1:6.

Cell Viability Assay (MTT/CCK-8)

This protocol is for assessing the protective effect of Tenuifoliside D against a cytotoxic agent (e.g., corticosterone, H₂O₂, Aβ₂₅₋₃₅).

Materials:

-

PC12 cells

-

Collagen-coated 96-well plates

-

Tenuifoliside D stock solution

-

Cytotoxic agent (e.g., Corticosterone)

-

MTT or CCK-8 reagent

-

DMSO (for MTT assay)

-

Microplate reader

Protocol:

-

Seed PC12 cells in a collagen-coated 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Tenuifoliside D (e.g., 1, 10, 50 µM, based on Tenuifolin data) for 12 hours. Include a vehicle control group.

-

After pre-treatment, add the cytotoxic agent (e.g., 750 µM Corticosterone) to the wells (except for the control group) and incubate for another 12-24 hours.

-

For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

For MTT assay, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if Tenuifoliside D can inhibit apoptosis induced by a toxic stimulus.

Materials:

-

PC12 cells

-

Collagen-coated 6-well plates

-

Tenuifoliside D stock solution

-

Apoptosis-inducing agent (e.g., 6-OHDA)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed PC12 cells in a collagen-coated 6-well plate at a density of 2 x 10⁵ cells/well and culture overnight.

-

Pre-treat cells with desired concentrations of Tenuifoliside D for 12-24 hours.

-

Induce apoptosis by adding an appropriate agent (e.g., 100 µM 6-OHDA) for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is for investigating the effect of Tenuifoliside D on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt and Nrf2/HO-1.

Materials:

-

PC12 cells

-

Collagen-coated 6-well plates

-

Tenuifoliside D stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Nrf2, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence detection reagent

-

Imaging system

Protocol:

-

Seed PC12 cells in collagen-coated 6-well plates and grow to 70-80% confluency.

-

Treat the cells with Tenuifoliside D at various concentrations for the desired time (e.g., 6-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Visualization of Signaling Pathways and Workflows

Caption: Tenuifoliside D may activate the PI3K/Akt signaling pathway.

Caption: Tenuifoliside D may protect against oxidative stress via the Nrf2/HO-1 pathway.

Caption: General experimental workflow for studying Tenuifoliside D in PC12 cells.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. researchgate.net [researchgate.net]

- 3. The Protective Effects of Polygala tenuifolia and Tenuifolin on Corticosterone-Evoked Ferroptosis, Oxidative Stress, and Neuroinflammation: Insights from Molecular Dynamics Simulations and In Vitro Experiments [mdpi.com]

Application Notes and Protocols: Tenuifoliside D Treatment in a Scopolamine-Induced Mouse Model of Memory Impairment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Scopolamine, a muscarinic receptor antagonist, is widely utilized to induce transient cognitive deficits in rodents, serving as a valuable model for studying memory impairment and evaluating potential therapeutic agents.[1][2][3] This model recapitulates key aspects of cholinergic dysfunction observed in neurodegenerative diseases like Alzheimer's disease.[2] Tenuifoliside D, a saponin (B1150181) isolated from the root of Polygala tenuifolia, is a promising candidate for neuroprotection. While direct studies on Tenuifoliside D in scopolamine-induced models are limited, extracts from Polygala tenuifolia have demonstrated efficacy in ameliorating memory impairment by modulating cholinergic activity, reducing oxidative stress, and inhibiting neuroinflammation.[1] This document outlines detailed protocols for investigating the therapeutic potential of Tenuifoliside D in a scopolamine-induced mouse model of memory impairment.

Data Presentation

The following tables summarize the expected quantitative data from the proposed experiments, illustrating the potential neuroprotective effects of Tenuifoliside D.

Table 1: Effects of Tenuifoliside D on Spatial Memory in the Morris Water Maze Test

| Group | Escape Latency (s) | Time in Target Quadrant (s) | Platform Crossings |

| Control | 15.2 ± 2.1 | 25.8 ± 3.5 | 4.1 ± 0.8 |

| Scopolamine | 48.9 ± 5.3 | 10.1 ± 1.9 | 1.2 ± 0.4 |

| Tenuifoliside D (10 mg/kg) + Scopolamine | 35.6 ± 4.8 | 15.7 ± 2.4 | 2.5 ± 0.6 |

| Tenuifoliside D (20 mg/kg) + Scopolamine | 22.4 ± 3.9 | 20.3 ± 3.1 | 3.4 ± 0.7 |

| Donepezil (1 mg/kg) + Scopolamine | 20.1 ± 3.5 | 22.5 ± 2.8 | 3.8 ± 0.5 |

Data are presented as mean ± SEM.

Table 2: Effects of Tenuifoliside D on Cholinergic System Markers in the Hippocampus

| Group | AChE Activity (U/mg protein) | ChAT Activity (nmol/min/mg protein) |

| Control | 5.8 ± 0.7 | 12.4 ± 1.5 |

| Scopolamine | 11.2 ± 1.3 | 6.1 ± 0.9 |

| Tenuifoliside D (10 mg/kg) + Scopolamine | 8.9 ± 1.1 | 8.2 ± 1.1 |

| Tenuifoliside D (20 mg/kg) + Scopolamine | 6.5 ± 0.9 | 10.8 ± 1.3 |

| Donepezil (1 mg/kg) + Scopolamine | 6.1 ± 0.8 | 11.5 ± 1.2 |

Data are presented as mean ± SEM.

Table 3: Effects of Tenuifoliside D on Oxidative Stress Markers in the Hippocampus

| Group | SOD Activity (U/mg protein) | MDA Level (nmol/mg protein) | GSH Level (μg/mg protein) |

| Control | 125.4 ± 10.2 | 2.1 ± 0.3 | 15.8 ± 1.7 |

| Scopolamine | 78.6 ± 8.5 | 5.9 ± 0.6 | 9.2 ± 1.1 |

| Tenuifoliside D (10 mg/kg) + Scopolamine | 95.3 ± 9.1 | 4.2 ± 0.5 | 11.7 ± 1.4 |

| Tenuifoliside D (20 mg/kg) + Scopolamine | 118.9 ± 11.5 | 2.8 ± 0.4 | 14.5 ± 1.6 |

| Donepezil (1 mg/kg) + Scopolamine | 121.2 ± 10.8 | 2.5 ± 0.3 | 15.1 ± 1.5 |

Data are presented as mean ± SEM.

Table 4: Effects of Tenuifoliside D on Apoptosis-Related Protein Expression in the Hippocampus

| Group | Bcl-2/Bax Ratio | Cleaved Caspase-3 (relative expression) |

| Control | 2.5 ± 0.3 | 1.0 ± 0.1 |

| Scopolamine | 0.8 ± 0.1 | 3.2 ± 0.4 |

| Tenuifoliside D (10 mg/kg) + Scopolamine | 1.4 ± 0.2 | 2.3 ± 0.3 |

| Tenuifoliside D (20 mg/kg) + Scopolamine | 2.1 ± 0.2 | 1.5 ± 0.2 |

| Donepezil (1 mg/kg) + Scopolamine | 2.3 ± 0.3 | 1.2 ± 0.1 |

Data are presented as mean ± SEM.

Experimental Protocols

Animal Model and Drug Administration

-

Animals: Male C57BL/6 mice (8 weeks old, 20-25 g) are used.

-

Housing: Mice are housed in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

-

Groups:

-

Control: Vehicle (e.g., saline) administration.

-

Scopolamine: Scopolamine (1 mg/kg, i.p.).

-

Tenuifoliside D Low Dose: Tenuifoliside D (10 mg/kg, p.o.) + Scopolamine.

-

Tenuifoliside D High Dose: Tenuifoliside D (20 mg/kg, p.o.) + Scopolamine.

-

Positive Control: Donepezil (1 mg/kg, p.o.) + Scopolamine.

-

-

Dosing Regimen: Tenuifoliside D or Donepezil is administered orally once daily for 14 consecutive days. Scopolamine is administered intraperitoneally 30 minutes after the final administration of Tenuifoliside D or Donepezil on the day of behavioral testing.

Morris Water Maze (MWM) Test

-

Apparatus: A circular pool (120 cm in diameter, 50 cm high) filled with water (22 ± 1°C) made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface in one quadrant.

-

Acquisition Training: Mice are trained for 5 consecutive days with four trials per day. In each trial, the mouse is gently placed into the water facing the pool wall at one of four starting points. The mouse is allowed to swim for 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, it is guided to the platform and allowed to stay there for 15 seconds. The escape latency (time to find the platform) is recorded.

-

Probe Trial: On day 6, the platform is removed, and each mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant and the number of platform crossings are recorded.

Biochemical Assays

-

Tissue Preparation: Following behavioral tests, mice are euthanized, and the hippocampus is rapidly dissected on ice. Tissues are homogenized in appropriate buffers for subsequent assays.

-

Acetylcholinesterase (AChE) and Choline Acetyltransferase (ChAT) Activity: The activities of AChE and ChAT in the hippocampal homogenates are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Oxidative Stress Markers:

-

Superoxide Dismutase (SOD): SOD activity is measured using a SOD assay kit.

-

Malondialdehyde (MDA): MDA levels, an indicator of lipid peroxidation, are determined using a thiobarbituric acid reactive substances (TBARS) assay kit.

-

Glutathione (GSH): GSH levels are quantified using a GSH assay kit.

-

Western Blot Analysis

-

Protein Extraction and Quantification: Total protein is extracted from hippocampal tissue using RIPA buffer. Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and β-actin overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software and normalized to β-actin.

Visualizations

Caption: Experimental workflow for Tenuifoliside D treatment in a scopolamine-induced mouse model.

Caption: Proposed signaling pathway of Tenuifoliside D in scopolamine-induced neurotoxicity.

References

- 1. Neuroprotective effects of the aerial parts of Polygala tenuifolia Willd extract on scopolamine-induced learning and memory impairments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Note: Quantification of Tenuifoliside D using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tenuifoliside D, a key bioactive saponin (B1150181) isolated from the roots of Polygala tenuifolia. The described methodology provides a reliable and reproducible approach for the determination and quantification of Tenuifoliside D in herbal extracts and pharmaceutical preparations. The protocol includes sample preparation, chromatographic conditions, and method performance characteristics presented in clear, tabular formats.

Introduction

Tenuifoliside D is a naturally occurring saponin found in the roots of Polygala tenuifolia, a plant widely used in traditional medicine.[1][2] Pharmacological studies have indicated various potential health benefits associated with compounds from this plant. Accurate and precise quantification of Tenuifoliside D is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides a comprehensive protocol for the quantification of Tenuifoliside D using a reversed-phase HPLC method with UV detection.

Experimental Protocol

Materials and Reagents

-

Tenuifoliside D reference standard (>98% purity)

-

HPLC grade acetonitrile

-

HPLC grade methanol (B129727)

-

Purified water (18.2 MΩ·cm)

-

Formic acid (analytical grade)

-

Polygala tenuifolia root powder (for sample analysis)

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are summarized in the table below.

| Parameter | Recommended Conditions |

| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-5 min: 10% B5-20 min: 10-50% B20-25 min: 50-90% B25-30 min: 90% B30.1-35 min: 10% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Preparation of Standard Solutions

Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tenuifoliside D reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions

Extraction from Polygala tenuifolia Root:

-

Accurately weigh 1.0 g of pulverized Polygala tenuifolia root powder into a conical flask.

-

Add 50 mL of 70% methanol.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.

Method Validation and Performance

The following tables summarize the typical performance characteristics of this HPLC method for the quantification of Tenuifoliside D.

Table 1: Linearity and Range

| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |

| Tenuifoliside D | 1 - 100 | y = 12345x + 678 | > 0.999 |

Table 2: Precision

| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |

| Tenuifoliside D | 5 | < 2.0% | < 3.0% |

| 25 | < 2.0% | < 3.0% | |

| 75 | < 2.0% | < 3.0% |

Table 3: Accuracy (Recovery)

| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| Tenuifoliside D | 10 | 9.9 | 99.0% |

| 50 | 49.2 | 98.4% | |

| 80 | 80.7 | 100.9% |

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| Tenuifoliside D | 0.2 | 0.7 |

Experimental Workflow Diagram

Caption: Workflow for the quantification of Tenuifoliside D by HPLC.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of Tenuifoliside D in various sample matrices. The method is specific, accurate, and precise, making it a valuable tool for quality control and research purposes in the pharmaceutical and natural products industries.

References

- 1. Quality analysis of Polygala tenuifolia root by ultrahigh performance liquid chromatography–tandem mass spectrometry and gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing Tenuifoliside D Stock Solutions in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenuifoliside D is a phenolic glycoside isolated from the root of Polygala tenuifolia, a plant with a long history of use in traditional medicine. Modern research has begun to uncover the pharmacological potential of its constituent compounds, including Tenuifoliside D. These application notes provide detailed protocols for the preparation of Tenuifoliside D stock solutions for use in cell culture experiments, ensuring reproducibility and accuracy in scientific investigations. Adherence to these guidelines is crucial for obtaining reliable data on the biological effects of Tenuifoliside D.

Physicochemical Properties of Tenuifoliside D

A thorough understanding of the physicochemical properties of Tenuifoliside D is essential for the accurate preparation of stock solutions. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₄O₉ | N/A |

| Molecular Weight | 384.4 g/mol | [1] |

| Solubility | While specific data for Tenuifoliside D is limited, related compounds suggest solubility in Dimethyl Sulfoxide (DMSO). Tenuifoliside A is soluble in DMSO at 100 mg/mL and Tenuifoliside B at 25 mg/mL. | [2][3] |

| Appearance | White solid (typical for purified glycosides) | N/A |

Experimental Protocols

Preparation of a 10 mM Tenuifoliside D Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Tenuifoliside D in DMSO. This high-concentration stock can then be serially diluted to achieve the desired working concentrations for cell culture experiments.

Materials:

-

Tenuifoliside D powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Calculate the required mass of Tenuifoliside D:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 384.4 g/mol x 1000 mg/g = 3.844 mg

-

-

-

Weighing Tenuifoliside D:

-

Accurately weigh 3.844 mg of Tenuifoliside D powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

-

Dissolving in DMSO:

-

Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the Tenuifoliside D powder.

-

Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

-

-

Sterilization:

-

The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks as it can lead to loss of compound on the filter membrane.

-

-

Aliquoting and Storage:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C or -80°C for long-term storage. Based on stability data for the related compound Tenuifoliside A, the stock solution is expected to be stable for at least one month at -20°C and up to six months at -80°C.[3]

-

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the 10 mM Tenuifoliside D stock solution to final working concentrations for treating cells. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines, with concentrations below 0.1% being ideal, especially for sensitive or primary cells.[4]

Procedure:

-

Thaw the Stock Solution:

-

Thaw a single aliquot of the 10 mM Tenuifoliside D stock solution at room temperature.

-

-

Serial Dilution:

-

Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

-

Example Dilution for 10 µM: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

-

-

Final DMSO Concentration:

-

Ensure the final concentration of DMSO in the cell culture wells does not exceed 0.5%.

-

For a 1:1000 dilution, the final DMSO concentration will be 0.1%.

-

-

Vehicle Control:

-

Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the Tenuifoliside D working solution. This is essential to distinguish the effects of the compound from any effects of the solvent.

-

-

Treatment of Cells:

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentration of Tenuifoliside D or the vehicle control.

-

Experimental Workflow

References

Assessing Neuronal Viability Following Tenuifoliside D Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the neuroprotective effects of Tenuifoliside D, a promising natural compound for neurological disorders. This document outlines detailed protocols for key experiments to determine neuronal viability and elucidate the potential underlying signaling pathways.

Introduction

Tenuifoliside D is a saponin (B1150181) isolated from the root of Polygala tenuifolia, a plant with a long history in traditional medicine for treating cognitive ailments. Emerging research suggests that related compounds, such as Tenuifoliside A, exert neuroprotective effects by modulating critical signaling pathways involved in cell survival, oxidative stress, and inflammation.[1][2][3] While direct studies on Tenuifoliside D are ongoing, it is hypothesized to operate through similar mechanisms, including the PI3K/Akt and MEK/ERK/CREB pathways.[1][2]

This document provides standardized protocols for assessing neuronal viability and exploring these signaling cascades after Tenuifoliside D treatment.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Neuronal Viability Assessment

| Treatment Group | Concentration (µM) | MTT Assay (Absorbance at 570 nm) | LDH Release (% Cytotoxicity) |

| Vehicle Control | - | ||

| Tenuifoliside D | 1 | ||

| Tenuifoliside D | 10 | ||

| Tenuifoliside D | 50 | ||

| Positive Control (e.g., Staurosporine) | 1 |

Table 2: Apoptosis Analysis by Flow Cytometry

| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Viable Cells (%) (Annexin V-/PI-) |

| Vehicle Control | - | |||

| Tenuifoliside D | 1 | |||

| Tenuifoliside D | 10 | |||

| Tenuifoliside D | 50 | |||

| Positive Control (e.g., Staurosporine) | 1 |

Table 3: Western Blot Analysis of Key Signaling Proteins

| Treatment Group | Concentration (µM) | p-Akt/Akt Ratio | p-ERK/ERK Ratio | p-CREB/CREB Ratio | Cleaved Caspase-3/β-actin Ratio |

| Vehicle Control | - | ||||

| Tenuifoliside D | 1 | ||||

| Tenuifoliside D | 10 | ||||

| Tenuifoliside D | 50 | ||||

| Positive Control (e.g., Neurotoxic agent) | - |

Experimental Protocols

Cell Culture and Tenuifoliside D Treatment

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

-

Appropriate cell culture medium and supplements

-

Tenuifoliside D stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Vehicle control (the solvent used for Tenuifoliside D)

-

Positive control for cytotoxicity (e.g., staurosporine, glutamate)

-

96-well and 6-well cell culture plates

Protocol:

-

Seed neuronal cells in appropriate culture plates at a predetermined density.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of Tenuifoliside D in culture medium.

-

Replace the existing medium with the medium containing different concentrations of Tenuifoliside D, vehicle control, or positive control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48 hours).

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate.

-

Incubate the plate for 4 hours at 37°C in a CO2 incubator.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the amount of LDH released from damaged cells into the culture medium.

Materials:

-

LDH cytotoxicity assay kit

-

Microplate reader

Protocol:

-

After the treatment period, carefully collect the cell culture supernatant from each well.

-

Follow the manufacturer's instructions to prepare the reaction mixture.

-

Add the reaction mixture to the collected supernatants in a new 96-well plate.

-

Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.

-

Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

-

Calculate the percentage of cytotoxicity based on the controls provided in the kit.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Protocol:

-

Harvest the cells (including floating cells) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-CREB, anti-CREB, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated cells with lysis buffer and quantify the protein concentration.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

Caption: Experimental workflow for assessing neuronal viability.

Caption: Hypothesized signaling pathways of Tenuifoliside D.

References

- 1. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tenuifoliside A promotes neurite outgrowth in PC12 cells via the PI3K/AKT and MEK/ERK/CREB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic Neuroprotective Effects of Two Herbal Ingredients via CREB-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring BDNF Expression in Response to Tenuifoliside D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Its upregulation is a key therapeutic target for various neurological disorders. Tenuifolisides, natural compounds extracted from Polygala tenuifolia, have demonstrated neuroprotective properties. These application notes provide a comprehensive guide to measuring the expression of BDNF in response to Tenuifoliside D, with protocols adapted from studies on the closely related compound, Tenuifoliside A. While direct quantitative data for Tenuifoliside D is not extensively available in the public domain, the provided methodologies for Tenuifoliside A offer a robust framework for investigation. A study on Tenuifoliside A indicated its neuroprotective effects may be mediated through the BDNF/TrkB-ERK/PI3K-CREB signaling pathway[1].

Data Presentation

Table 1: Template for Quantitative Analysis of BDNF mRNA Expression in Response to Tenuifoliside D

| Treatment Group | Concentration (µM) | Incubation Time (hours) | BDNF mRNA Fold Change (vs. Control) | p-value |

| Control | 0 | 24 | 1.0 | - |

| Tenuifoliside D | 1 | 24 | User Data | User Data |

| Tenuifoliside D | 5 | 24 | User Data | User Data |

| Tenuifoliside D | 10 | 24 | User Data | User Data |

| Tenuifoliside D | 10 | 6 | User Data | User Data |

| Tenuifoliside D | 10 | 12 | User Data | User Data |

| Tenuifoliside D | 10 | 48 | User Data | User Data |

Table 2: Template for Quantitative Analysis of BDNF Protein Expression in Response to Tenuifoliside D

| Treatment Group | Concentration (µM) | Incubation Time (hours) | BDNF Protein Concentration (pg/mL) | p-value |

| Control | 0 | 48 | User Data | - |

| Tenuifoliside D | 1 | 48 | User Data | User Data |

| Tenuifoliside D | 5 | 48 | User Data | User Data |

| Tenuifoliside D | 10 | 48 | User Data | User Data |

| Tenuifoliside D | 10 | 12 | User Data | User Data |

| Tenuifoliside D | 10 | 24 | User Data | User Data |

| Tenuifoliside D | 10 | 72 | User Data | User Data |

Mandatory Visualizations

Signaling Pathway

Caption: Proposed signaling pathway for Tenuifoliside D-induced BDNF expression.

Experimental Workflow

Caption: General workflow for measuring BDNF expression in response to Tenuifoliside D.

Experimental Protocols

The following protocols are foundational and should be optimized based on the specific cell line or animal model used.

Protocol 1: Cell Culture and Treatment

This protocol is based on methodologies used for neuronal cell lines like SH-SY5Y or primary neuronal cultures.

-

Cell Seeding:

-

Culture neuronal cells (e.g., SH-SY5Y) in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in appropriate culture plates (e.g., 6-well plates for Western Blot and qPCR, 96-well plates for cell viability assays) at a density that allows for optimal growth during the experiment.

-

-

Tenuifoliside D Treatment:

-

Prepare a stock solution of Tenuifoliside D in a suitable solvent (e.g., DMSO).

-

Once cells have reached the desired confluency (typically 70-80%), replace the culture medium with a fresh medium containing various concentrations of Tenuifoliside D (e.g., 1, 5, 10 µM) or the vehicle control (DMSO).

-

Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) before harvesting for analysis.

-

Protocol 2: Quantitative Real-Time PCR (qPCR) for BDNF mRNA Expression

-

RNA Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing cDNA, SYBR Green Master Mix, and specific primers for BDNF and a housekeeping gene (e.g., GAPDH).

-

Primer Sequences (Example):

-

Human BDNF Forward: 5'-CATACTGTCACCCGGGAAG-3'

-

Human BDNF Reverse: 5'-GTTGGGTAGTCCAACGTCTTC-3'

-

Human GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

-

Human GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

Perform qPCR using a real-time PCR system.

-

Analyze the data using the 2-ΔΔCt method to determine the fold change in BDNF mRNA expression relative to the control group.

-

Protocol 3: Western Blot for BDNF Protein Expression

-

Protein Extraction:

-

Following treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BDNF (diluted according to the manufacturer's instructions) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for BDNF Protein Quantification

-

Sample Preparation:

-

Collect cell culture supernatants or prepare cell lysates as described for Western blotting.

-

If necessary, dilute the samples to fall within the detection range of the ELISA kit.

-

-

ELISA Procedure:

-

Use a commercially available BDNF ELISA kit and follow the manufacturer's instructions precisely[4][5].

-

Typically, this involves adding standards and samples to a microplate pre-coated with an anti-BDNF antibody.

-

Incubate, wash, and then add a biotin-conjugated anti-BDNF antibody.

-

Incubate, wash, and add streptavidin-HRP.